molecular formula C13H11Cl2NO3 B139685 Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 24248-21-3

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B139685
CAS No.: 24248-21-3
M. Wt: 300.13 g/mol
InChI Key: FKLYNWKQFIKJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 24248-21-3) is an isoxazole-derived ester with a molecular formula of C₁₃H₁₁Cl₂NO₃ and a molecular weight of 300.14 g/mol. Its structure features a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 of the isoxazole ring. Key properties include a logP of 3.35, indicating moderate lipophilicity, and its separation via reverse-phase HPLC using a Newcrom R1 column . This compound serves as a precursor in pharmaceutical synthesis, notably for penicillin derivatives like dicloxacillin .

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLYNWKQFIKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178942
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24248-21-3
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24248-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

  • Formation of the Hydrazone Intermediate :
    Ethyl acetoacetate reacts with 2,6-dichlorophenylhydrazine to form a hydrazone intermediate. This step is typically conducted in ethanol or methanol at 60–80°C for 4–6 hours, achieving yields of 85–90%.

    C6H3Cl2NHNH2+CH3COCH2COOEtHydrazone Intermediate+H2O\text{C}_6\text{H}_3\text{Cl}_2\text{NHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{Hydrazone Intermediate} + \text{H}_2\text{O}
  • Cyclization to Isoxazole :
    The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or acetic anhydride. POCl₃ is preferred for its ability to facilitate ring closure at milder temperatures (40–50°C), producing the isoxazole core with >95% regioselectivity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature40–50°CMaximizes cyclization efficiency
SolventDichloromethane or TolueneEnhances solubility of intermediates
CatalystPOCl₃ (1.2 equiv)Reduces side reactions

Higher temperatures (>60°C) promote decomposition, while polar aprotic solvents like dimethylformamide (DMF) lead to undesired by-products such as 3-(2,6-dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid .

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve heat transfer and reduce reaction times. A patented protocol outlines the following steps:

  • Precursor Preparation :

    • Ethyl ethoxymethyleneacetoacetate is synthesized from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at 100–110°C.

    • Distillation under reduced pressure (20–30 mmHg) isolates the precursor with 92% purity.

  • Cyclization with Hydroxylamine :
    The precursor reacts with hydroxylamine sulfate in a sodium acetate buffer at −5°C to 0°C. This low-temperature regime suppresses hydrolysis, yielding ethyl-5-methylisoxazole-4-carboxylate with 85% efficiency.

  • Functionalization with 2,6-Dichlorophenyl Group :
    A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 2,6-dichlorophenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures achieve 75–80% conversion.

Purification and Crystallization

Crude product purification is critical due to the presence of regioisomers and unreacted starting materials.

Crystallization Protocols

  • Solvent System : A 3:1 toluene/acetic acid mixture is used to recrystallize the compound, increasing purity from 85% to 99.5%.

  • Temperature Gradient : Slow cooling from 80°C to 4°C over 12 hours yields monoclinic crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation7895Moderate
Continuous Flow8899High
Suzuki Coupling7290Low

The continuous flow method outperforms others in yield and purity, making it the preferred industrial approach.

Challenges and Mitigation Strategies

  • Regioselectivity Control :
    The use of bulky bases (e.g., DBU) during cyclization prevents the formation of 4-methyl regioisomers, which are difficult to separate.

  • By-Product Formation :
    Hydrolysis of the ethyl ester group is minimized by maintaining anhydrous conditions and using molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Ester Derivative

Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 4402-83-9) differs only in the ester group (methyl instead of ethyl). Key distinctions:

Property Ethyl Ester Methyl Ester
Molecular Weight 300.14 g/mol 286.11 g/mol
Density - 1.37 g/cm³
Boiling Point - 382.4°C
Melting Point - 115°C
LogP 3.35 -

Fluorophenyl Analogs

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (C₁₂H₁₀FNO₃, MW 235.21) replaces the dichlorophenyl group with a 4-fluorophenyl moiety.

Carboxylic Acid and Acyl Chloride Derivatives

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (C₁₁H₇Cl₂NO₃): The free carboxylic acid lacks the ester group, increasing polarity and reducing logP. This form is more reactive, suitable for conjugation or salt formation .
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride (CAS 4462-55-9): As an acyl chloride, this derivative is highly reactive, enabling efficient synthesis of amides (e.g., penicillin derivatives) .

Propynyl Ester Derivative

Prop-2-ynyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (C₁₄H₉Cl₂NO₃, MW 310.13) features a propynyl ester.

Functional Group Modifications

  • Carbothioamide Derivative (SI53) : Replacing the ester with a carbothioamide group (C₁₃H₁₂Cl₂N₂OS) alters hydrogen-bonding capacity and electronic properties, influencing biological activity in structure-activity relationship (SAR) studies .
  • Diethylamino-Phenyl Derivatives (SI18): Conjugation with diethylamino-phenyl groups via a methylene linker enhances solubility and introduces basicity, which may improve pharmacokinetic profiles .

Key Structural and Functional Insights

Feature Impact on Properties Example Compounds
Ester Alkyl Chain Longer chains (e.g., ethyl) increase lipophilicity and molecular weight. Ethyl vs. methyl esters
Halogen Substitution Chlorine at 2,6-positions enhances steric bulk and electron-withdrawing effects. Dichlorophenyl vs. fluorophenyl analogs
Functional Group Esters (prodrugs), acids (polar), acyl chlorides (reactive intermediates). Carboxylic acid, acyl chloride

Pharmaceutical Relevance

The ethyl ester is a key intermediate in synthesizing dicloxacillin sodium , a β-lactam antibiotic. Its dichlorophenyl-isoxazole scaffold contributes to penicillin’s stability against β-lactamases . Analogues with modified ester groups or halogen substitutions are explored for optimized antibacterial activity and bioavailability.

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features which include a dichlorophenyl group and an isoxazole ring. This compound has attracted attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

  • Molecular Formula : C13H11Cl2NO3
  • Molecular Weight : 300.137 g/mol
  • Structure : The compound contains a five-membered isoxazole ring with a carboxylate functional group, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : Ethyl acetoacetate reacts with 2,6-dichlorophenylhydrazine.
  • Cyclization : The resulting intermediate undergoes cyclization to form the isoxazole structure.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus

In studies, the compound demonstrated an ability to inhibit bacterial growth, suggesting potential as a therapeutic agent against infections caused by these pathogens.

Anti-inflammatory and Analgesic Properties

Similar compounds in the isoxazole family have shown anti-inflammatory effects. This compound may also possess such properties based on structural analogies with known anti-inflammatory agents. The presence of the dichlorophenyl moiety is particularly noted for enhancing biological activity due to its electronic effects .

Anticancer Potential

Preliminary studies suggest that derivatives of isoxazoles can exhibit anticancer properties. The dichlorophenyl substitution in this compound may enhance its interaction with specific cancer-related targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in cancer progression, indicating a potential mechanism for this compound's action .

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. This interaction could lead to inhibition or modulation of biological pathways relevant to disease processes:

  • Enzyme Binding : The compound may bind to enzyme active sites or receptor sites, influencing their activity and thereby altering cellular responses.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylateC13H11ClFNO3Contains fluorine; potential differences in biological activity.
Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylateC13H11ClNO3Substituted at the para position; may exhibit different reactivity patterns.
Ethyl 3-(phenyl)-5-methylisoxazole-4-carboxylateC13H11NO3Lacks halogen substituents; serves as a baseline for comparison.

This table illustrates how variations in substitution patterns can affect biological activity and reactivity profiles among isoxazole derivatives.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various isoxazole derivatives found that those with dichlorophenyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Trials : Preclinical trials involving similar compounds showed significant reduction in inflammatory markers in animal models, suggesting that this compound may also possess similar anti-inflammatory effects.

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate?

Answer:
A common approach involves condensation of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate. This intermediate undergoes chlorination and cyclization with ethyl acetoacetate to yield the isoxazole ring. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical for improving yields. For example, analogous syntheses of chlorophenyl isoxazole derivatives achieved cyclization at 80–100°C in ethanol . Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures is recommended for purification.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what experimental challenges arise?

Answer:
Single-crystal X-ray diffraction (e.g., using SHELXL ) can determine bond lengths, torsion angles, and intermolecular interactions (e.g., π-stacking). Challenges include obtaining high-quality crystals and managing twinning or high-resolution data. For example, studies on structurally similar isoxazole derivatives required cryogenic (100 K) data collection to minimize thermal motion artifacts. Edge-to-face π-stacking interactions (3.1–3.3 Å distances) have been observed in related compounds, which may influence packing and stability .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Confirms substituent positions and ester functionality. For example, the ethyl group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR, while the isoxazole ring carbons appear at 95–165 ppm in ¹³C NMR .
  • IR Spectroscopy: Detects carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 290 for C₁₃H₁₁Cl₂NO₃) confirm molecular weight .

Advanced: How do structural modifications at the 2,6-dichlorophenyl group affect bioactivity?

Answer:
Halogen positioning influences electronic and steric effects. For instance:

  • Electron-withdrawing Cl groups enhance electrophilicity, potentially improving enzyme inhibition.
  • Substitution with fluorine (as in 4-fluorophenyl analogs) reduces steric bulk, altering binding to targets like G-quadruplex DNA . Comparative studies using cytotoxicity assays (e.g., SNB-19 glioblastoma cells) and molecular docking can elucidate structure-activity relationships.

Basic: What are the solubility and stability guidelines for handling this compound?

Answer:

  • Solubility: Highly soluble in DMSO and DMF; sparingly soluble in water.
  • Stability: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Moisture-sensitive analogs degrade within weeks under ambient conditions .

Advanced: How can contradictory biological activity data be resolved?

Answer:
Discrepancies may arise from:

  • Purity: Verify via HPLC (≥95% purity) to exclude byproducts.
  • Assay conditions: Standardize cell lines (e.g., SNB-19 vs. HeLa) and concentrations (e.g., 10–100 µM ranges). A study reported no cytotoxicity at 25 µM, suggesting threshold-dependent effects .
  • Metabolic stability: Assess in vitro liver microsomes to rule out rapid degradation.

Basic: What intermediates are critical in synthesizing this compound?

Answer:
Key intermediates include:

  • 2,6-Dichlorobenzoxime chloride: Synthesized via chlorination of benzoxime.
  • Ethyl acetoacetate derivatives: Participate in cyclization to form the isoxazole core .
  • Ester hydrolysis products: May form under acidic/basic conditions, requiring careful pH control.

Advanced: What computational approaches predict reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Screens against targets like cyclooxygenase-2 (COX-2) or DNA G-quadruplexes. For example, edge-to-face π-stacking with DNA bases was computationally validated in isoxazole-anthracene hybrids .
  • Molecular Dynamics (MD): Simulates binding stability in physiological conditions (e.g., solvation effects).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.